

2-Iodothexane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-Iodothexane**

Cat. No.: **B100192**

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This in-depth technical guide provides essential information on **2-Iodothexane**, a key alkyl iodide intermediate in organic synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its reactivity and safety considerations.

Core Properties of 2-Iodothexane

2-Iodothexane, a secondary alkyl halide, is a valuable reagent in various chemical transformations, including nucleophilic substitution and elimination reactions. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	18589-27-0	[1] [2]
Molecular Formula	C ₆ H ₁₃ I	[1] [2]
Molecular Weight	212.07 g/mol	[1] [2]
Boiling Point	171.5 °C at 760 mmHg	[2]
Melting Point	-68.15 °C (estimate)	[2]
Density	1.444 g/cm ³	[2]
Refractive Index	1.494	
Vapor Pressure	1.86 mmHg at 25 °C	[2]

Synthesis of 2-Iodohexane

A common and efficient method for the synthesis of **2-Iodohexane** is through the hydroiodination of 1-hexene. The following experimental protocol is adapted from established procedures.

Experimental Protocol: Synthesis of 2-Iodohexane from 1-Hexene

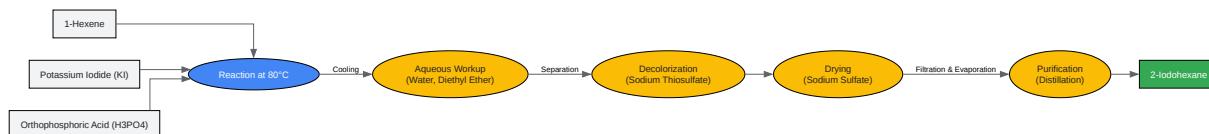
Materials:

- 1-Hexene
- Potassium iodide (KI)
- 95% Orthophosphoric acid (H₃PO₄)
- Diethyl ether
- 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated sodium chloride (NaCl) solution

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a 1-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 250 g (1.5 moles) of potassium iodide and 221 g (2.14 moles) of 95% orthophosphoric acid.
- To this mixture, add 41 g (0.5 mole) of 1-hexene.
- Stir the mixture vigorously and heat it to 80°C for 3 hours.
- After cooling, add 150 ml of water and 250 ml of diethyl ether while continuing to stir.
- Separate the ether extract and decolorize it by washing with 50 ml of 10% aqueous sodium thiosulfate solution.
- Wash the ether layer with 50 ml of saturated sodium chloride solution and dry it over anhydrous sodium sulfate.
- Evaporate the diethyl ether on a steam bath.
- Distill the resulting product under reduced pressure to obtain pure **2-Iodohexane**. The expected yield is approximately 94.5%.[\[3\]](#)



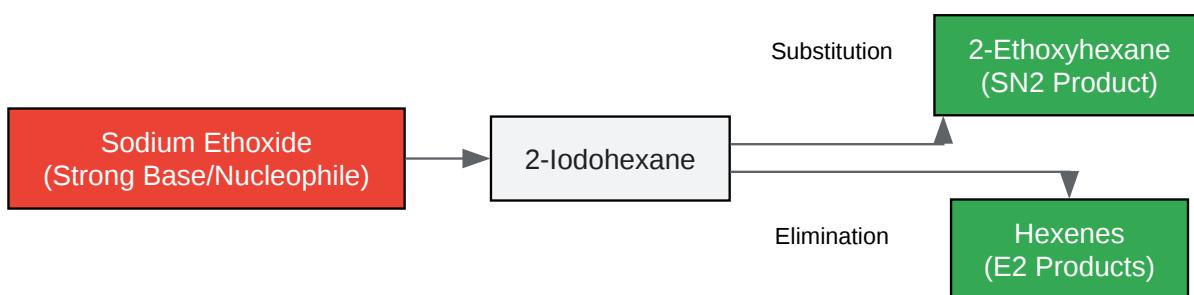
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Caption: Synthesis workflow for **2-Iodohexane** from 1-hexene.

Reactivity Profile

2-Iodohexane is a versatile substrate for various organic reactions. Due to the nature of the carbon-iodine bond and its position on a secondary carbon, it can undergo both nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

For instance, the reaction of **2-Iodohexane** with a strong, non-bulky base such as sodium ethoxide will likely lead to a mixture of substitution (2-ethoxyhexane) and elimination (hexenes) products. The E2 mechanism is favored by strong bases, while the S_N2 mechanism can also occur.



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Caption: Competing reaction pathways of **2-Iodohexane** with sodium ethoxide.

Safety and Handling

2-Iodohexane is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation. [4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).[4][5]

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